5-Methyl-2-propyl-1,3-dioxolan-4-one
Description
Structure
3D Structure
Properties
CAS No. |
14548-91-5 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-methyl-2-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H12O3/c1-3-4-6-9-5(2)7(8)10-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
MXCIUVDKEKOBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC(C(=O)O1)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 2 Propyl 1,3 Dioxolan 4 One
Direct Synthetic Routes to 5-Methyl-2-propyl-1,3-dioxolan-4-one
The most direct and commonly employed method for the synthesis of this compound is the condensation of an α-hydroxy acid with an aldehyde.
Condensation Reactions involving α-Hydroxy Acids and Aldehydes
This synthetic route involves the reaction of lactic acid (an α-hydroxy acid) with butanal (an aldehyde) to form the 1,3-dioxolan-4-one (B8650053) ring structure. mdpi.com The reaction is an acetalization where the hydroxyl and carboxyl groups of lactic acid react with the carbonyl group of butanal. To drive the equilibrium towards the product, the water formed during the reaction is typically removed, often through azeotropic distillation. organic-chemistry.org
Acid catalysts are essential for this condensation reaction. Brønsted acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as Lewis acids, are effective in promoting the reaction. organic-chemistry.org The reaction is generally conducted in a non-polar solvent like toluene, which facilitates the removal of water via a Dean-Stark apparatus. organic-chemistry.org Reaction temperatures are typically elevated to the boiling point of the solvent to ensure a reasonable reaction rate and efficient water removal.
Interactive Data Table: Catalytic Systems and Conditions
| Catalyst | Solvent | Temperature | Key Feature |
| p-Toluenesulfonic acid (p-TSA) | Toluene | Reflux | Standard and effective for water removal. organic-chemistry.org |
| Sulfuric Acid | Various | Variable | Strong acid catalyst, may require careful control. |
| Lewis Acids | Various | Variable | Can offer alternative reactivity and selectivity. organic-chemistry.org |
The synthesis of this compound can result in a mixture of diastereomers (cis and trans) due to the presence of two stereocenters in the molecule. The stereoselectivity of the reaction can be influenced by the choice of catalyst, reaction temperature, and time. Thermodynamic control, often achieved at higher temperatures and longer reaction times, typically favors the more stable trans isomer. Conversely, kinetic control at lower temperatures may lead to a higher proportion of the cis isomer. The chirality of the starting lactic acid (L- or D-lactic acid) will determine the absolute configuration of the product. researchgate.net
The primary byproduct of this reaction is water. However, side reactions can lead to the formation of other impurities. For instance, butanal can undergo self-condensation (an aldol (B89426) reaction). Lactic acid can undergo self-esterification to form linear or cyclic polylactic acid (PLA), particularly under harsh acidic conditions. mdpi.comresearchgate.net The formation of butyl lactate (B86563), the ester of lactic acid and butanol (which can be formed from the oxidation of butanal), is another possibility. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying and quantifying these byproducts, which aids in the optimization of the reaction to maximize the yield of the desired product.
Broader Dioxolanone Synthetic Strategies with Potential Applicability
While the direct condensation of lactic acid and butanal is the most straightforward approach, other synthetic strategies for forming the dioxolanone ring could be adapted for the synthesis of this compound.
Methods Involving Lactate Derivatives
Instead of lactic acid, lactate esters such as methyl lactate or ethyl lactate can serve as starting materials. nih.gov One such method is a transacetalization reaction. This involves reacting a lactate ester with an acetal (B89532) of butanal, for example, butanal dimethyl acetal, in the presence of an acid catalyst. This approach can sometimes offer better reaction control and may proceed under milder conditions.
Another potential, though less common, route could involve the reaction of a lactate salt, such as sodium lactate, with a suitably substituted dihaloalkane. Furthermore, the ring-opening polymerization of L-lactic acid O-carboxyanhydrides, initiated by various compounds, presents another avenue for forming lactate-based polymer structures, which conceptually could be adapted for the synthesis of discrete dioxolanone molecules. nih.gov
Interactive Data Table: Alternative Synthetic Approaches
| Starting Material | Reagent | Reaction Type | Potential Advantage |
| Lactate Ester (e.g., Ethyl Lactate) | Butanal Acetal | Transacetalization | Milder reaction conditions. |
| Lactic Acid | Aldehyde | Direct Condensation | Atom economical. mdpi.com |
| L-lactic acid O-carboxyanhydride | Initiator | Ring-Opening Polymerization | Potential for controlled synthesis. nih.gov |
Advanced Cyclization Techniques
Advanced cyclization techniques for forming the 1,3-dioxolan-4-one ring system often involve the reaction of an α-hydroxy acid with an aldehyde or its equivalent under conditions that facilitate the removal of water. For instance, the condensation of lactic acid with an appropriate aldehyde or ketone, catalyzed by an acid such as p-toluenesulfonic acid, is a common approach. mdpi.com This method allows for the formation of the dioxolanone ring in good yields. mdpi.com
Another advanced strategy involves the use of [3+2] cycloaddition reactions. While not directly synthesizing the target compound, the cycloaddition chemistry of related chiral 5-methylene-1,3-dioxolan-4-ones demonstrates the utility of building upon the core dioxolanone structure. nih.gov These reactions, for example with nitrile oxides or diazomethane, create complex spirocyclic systems that highlight the reactivity of the dioxolanone ring and its potential for further functionalization. nih.gov
The table below summarizes an example of a relevant cyclization reaction.
| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| L-lactic acid, paraformaldehyde | p-toluenesulfonic acid | Toluene, reflux with Dean-Stark trap | 1,3-Dioxolan-4-one (MeDOX) | 70% | mdpi.com |
| L-lactic acid, acetone (B3395972) | p-toluenesulfonic acid | Acetone:toluene (1:1), reflux with Dean-Stark trap | 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) (Me3DOX) | 58% | mdpi.com |
Stereoselective Synthetic Approaches
The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is important. Stereoselective synthesis is often achieved by using a chiral starting material, such as enantiomerically pure lactic acid. researchgate.net The condensation of (S)-lactic acid with pivaldehyde, for example, yields a chiral 2-tert-butyl-5-methyl-1,3-dioxolan-4-one. researchgate.net This principle can be extended to the use of other aldehydes to produce the desired 2-substituted dioxolanone.
The stereochemistry of the final product is influenced by the stereocenter in the lactic acid backbone. The reaction of an α-hydroxy acid with an aldehyde can result in a mixture of cis and trans isomers, with the ratio often depending on the reaction conditions and the steric bulk of the substituents. researchgate.net For instance, the synthesis of 5-methyl-1,3-dioxolan-4-one (B14709095) from lactic acid can produce a 70:30 mixture of cis/trans stereoisomers. researchgate.net
Furthermore, asymmetric cycloaddition reactions can be employed to control the stereochemistry. For example, chiral binaphthyldiimine-Ni(II) complexes have been used to catalyze asymmetric 1,3-dipolar cycloaddition reactions, yielding 1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org While not a direct synthesis of the title compound, this methodology showcases a powerful strategy for controlling stereochemistry in dioxolane ring formation.
The following table presents data on a stereoselective synthesis of a related dioxolanone.
| Starting Material | Reagent | Conditions | Product | Diastereomeric/Enantiomeric Excess | Reference |
| (S)-Lactic Acid | Pivaldehyde | Acid catalysis, pentane | (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one | 96:4 (cis/trans) after recrystallization | researchgate.net |
| Salicylaldehyde, various chiral diols | Montmorillonite K10 | - | Chiral 1,3-dioxolanes | >99% ee | nih.gov |
Derivatization from Related Dioxolane Structures
The target compound can also be synthesized through the chemical modification of other 1,3-dioxolane (B20135) structures. This approach offers a versatile pathway by utilizing readily available starting materials. A key intermediate for such derivatizations is 5-methylene-1,3-dioxolan-4-one. google.com This reactive species can be prepared from 5-bromo-5-methyl-1,3-dioxolan-4-ones through a dehydrohalogenation reaction. google.com The resulting exocyclic double bond is then available for a variety of chemical transformations, including reduction to introduce the desired alkyl group at the 5-position.
Another derivatization strategy involves reactions at the 2-position of the dioxolanone ring. For instance, a 2-unsubstituted or 2-acyl-substituted dioxolanone can be modified to introduce the propyl group. While specific examples for the direct synthesis of this compound via this route are not prevalent in the provided context, the general reactivity of the dioxolane ring system supports the feasibility of such transformations. psu.edu
The synthesis of novel nucleosides from a key intermediate, 2-benzoyloxymethyl-4-oxo-5-C-methyl-1,3-dioxolane, which is prepared from racemic lactic acid, further illustrates the principle of derivatization from a pre-formed dioxolane core. nih.gov
Below is a table summarizing a relevant derivatization reaction.
| Starting Material | Reagent/Reaction | Intermediate/Product | Yield | Reference |
| 2-tert-butyl-5-bromo-5-methyl-1,3-dioxolan-4-one | Dehydrohalogenation | 2-tert-butyl-5-methylene-1,3-dioxolan-4-one | 93% | google.com |
Polymerization Chemistry and Materials Science Applications
1,3-Dioxolan-4-ones as Monomers for Polyester (B1180765) Synthesis
The class of compounds known as 1,3-dioxolan-4-ones (DOXs), which includes 5-Methyl-2-propyl-1,3-dioxolan-4-one, represents a versatile and sustainable group of monomers for the synthesis of aliphatic polyesters. rsc.orgresearchgate.net These polyesters, often poly(α-hydroxy acid)s (PAHAs), are notable for their biodegradability. rsc.org The monomers themselves can be prepared from renewable and often inexpensive α-hydroxy acids. researchgate.net This synthetic route provides access to functionalized polyesters that can be challenging to produce through other methods. researchgate.netmanchester.ac.uk For instance, polylactic acid (PLA), a widely used bioplastic, can be efficiently synthesized using DOX monomers. mdpi.comnih.gov
Ring-Opening Polymerization (ROP) Mechanisms
The primary method for converting 1,3-dioxolan-4-one (B8650053) monomers into polyesters is through Ring-Opening Polymerization (ROP). mdpi.comwikipedia.org This is a form of chain-growth polymerization where the terminal end of a polymer chain attacks the cyclic monomer, incorporating it into the growing chain. wikipedia.org The reaction can be initiated by various reactive centers, including cationic, anionic, or radical species. wikipedia.org
The polymerization is often driven by the relief of bond-angle strain within the monomer ring. wikipedia.org For DOX monomers, ROP can be facilitated by several types of catalysts:
Metal-based catalysts : Salen-aluminum complexes have been shown to be effective, particularly for monomers like 5-phenyl-1,3-dioxolan-4-one (B14693723) (PhDOX). rsc.orgmdpi.com
Organocatalysts : A metal-free approach utilizes Brønsted acids such as p-toluenesulfonic acid, which has been identified as an efficient catalyst. mdpi.comnih.gov Research has proposed a "double activation polymerization mechanism" where the acid catalyst plays a key role. mdpi.comnih.gov Binary organocatalytic systems, for example combining a thiourea (B124793) derivative and a base, have also been developed to enable controlled ROP under mild conditions. rsc.org
A potential side reaction during polymerization is the Tishchenko reaction, which can be induced by the small molecules eliminated during the main reaction, such as formaldehyde (B43269). rsc.org The choice of catalyst and polymerization method can be adjusted to minimize the impact of such side reactions. rsc.org
Role of Small Molecule Elimination in Polymerization Drive
A defining characteristic of the polymerization of 1,3-dioxolan-4-ones is the concurrent elimination of a small, volatile molecule, which provides a strong thermodynamic driving force for the reaction. rsc.orgmanchester.ac.ukrsc.org Depending on the substituents at the 2-position of the dioxolanone ring, this eliminated molecule is typically a ketone or an aldehyde, such as acetone (B3395972) or formaldehyde. rsc.orgrsc.orgmdpi.com
This elimination process shifts the reaction equilibrium decisively towards the formation of the polyester. researchgate.net The continuous removal of this volatile byproduct, for instance by applying a dynamic vacuum during the reaction, is a key strategy to produce high molecular weight polymers with desirable properties. rsc.org This approach effectively circumvents the equilibrium limitations often encountered in other polymerization methods. rsc.org
Stereochemistry Retention in Polymerization
A significant advantage of synthesizing polyesters from chiral 1,3-dioxolan-4-one monomers is the ability to maintain the stereochemical integrity of the original monomer in the final polymer chain. rsc.orgmanchester.ac.uk Studies have demonstrated that the ring-opening polymerization can proceed with a high degree of stereochemistry retention. mdpi.comnih.gov
This feature is crucial for producing isotactic polymers, which have a regular stereochemical structure along the polymer backbone. rsc.org Such structural regularity is essential for achieving crystallinity and superior thermal and mechanical properties in the resulting material. rsc.org For example, using a binary organocatalytic system for the ROP of chiral 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) (Me₃DOX), researchers have synthesized highly isotactic polylactide (PLA) with a probability of meso dyad (a measure of stereoregularity) of 0.92. rsc.org
The table below presents data on the organocatalyzed polymerization of a DOX monomer, highlighting the resulting polymer's properties.
| Monomer | Catalyst System | Stereoregularity (Pₘ) | Resulting Polymer | Reference |
| Me₃DOX | Thiourea/Base | 0.92 | Isotactic PLA | rsc.org |
Copolymerization Strategies
The versatility of 1,3-dioxolan-4-ones is further demonstrated through various copolymerization strategies that create polyesters with tailored properties. DOX monomers can be copolymerized with traditional cyclic esters, expanding the range of accessible polymer architectures. researchgate.net
A notable approach involves using a bis(1,3-dioxolan-4-one) (bisDOX) monomer, derived from renewable L-(+)-tartaric acid, which can act as a cross-linker. researchgate.netrsc.org This bisDOX core can be copolymerized with common cyclic esters like L-lactide, ε-caprolactone, and δ-valerolactone to produce cross-linked, degradable polymer networks. researchgate.net Furthermore, copolymerization of the bisDOX core with diols and triols allows for the synthesis of both cross-linked and branched polyesters. rsc.orgeuropean-coatings.commanchester.ac.uk These strategies enable fine-tuning of the final material's properties, from resilient solids to soft elastomers. european-coatings.commanchester.ac.uk
The table below summarizes copolymerization strategies involving DOX monomers.
| DOX Monomer | Co-monomer(s) | Resulting Architecture | Reference |
| bisDOX | L-lactide, ε-caprolactone | Cross-linked | researchgate.net |
| bisDOX | Diols, Triols | Cross-linked and Branched | rsc.orgeuropean-coatings.commanchester.ac.uk |
Functional Polymer Derivatization
The 1,3-dioxolan-4-one platform provides a unique synthetic route to functional polyesters, which are materials that have specific chemical groups incorporated into their structure. researchgate.netnih.gov These functional groups can impart desired properties or allow for further chemical modification. The synthesis is often more direct than traditional methods, which may require complex protection and deprotection steps. nih.gov
One effective strategy is to use DOX monomers that already contain the desired functional group. This pre-functionalization approach allows for the direct creation of functional polymers. For example, researchers have synthesized DOX monomers bearing phenolic groups from naturally occurring molecules like carvacrol. researchgate.net The subsequent copolymerization of these functional monomers with L-lactide results in a polylactide-based material that incorporates these phenol-containing units into its backbone. researchgate.net This method opens pathways to materials with tailored chemical, physical, and biological properties. nih.gov
Integration into High-Performance Materials
The unique characteristics of polyesters derived from 1,3-dioxolan-4-ones enable their use in high-performance materials. The precise control over polymer architecture, stereochemistry, and functionality leads to materials with advanced properties. rsc.orgeuropean-coatings.com
For example, the ROP of 5-phenyl-1,3-dioxolane-4-one (PhDOX) can yield isotactic poly(mandelic acid) with thermal properties that are competitive with commercial polystyrene. rsc.org Furthermore, the high stereoregularity achievable with these monomers allows for the creation of stereocomplexes. When separate, enantiomeric polymer chains (e.g., poly(L-lactic acid) and poly(D-lactic acid)) are blended, they can form a highly ordered crystalline structure. This stereocomplex exhibits significantly enhanced thermal properties, with one study reporting a melting temperature of 195.1 °C for a PLA stereocomplex. rsc.org
The use of bisDOX monomers to create cross-linked and branched topologies also leads to high-performance materials. rsc.orgeuropean-coatings.com These networks can be designed to have a wide range of mechanical properties, from strong and resilient solids to flexible elastomers, while also being reprocessable and degradable. european-coatings.commanchester.ac.uk This combination of performance and sustainability highlights the significant potential of these materials for advanced applications. manchester.ac.uk
Applications in Coatings and Adhesives Resins
The functional polyesters produced from the ring-opening polymerization of dioxolanones like this compound are highly versatile and can be engineered for use in advanced coatings and adhesives. ulprospector.com These polyester resins are typically low molecular weight, amorphous polymers that require crosslinking to form durable and useful films. ulprospector.com Their key advantage lies in the ability to precisely tailor their properties—such as flexibility, hardness, chemical resistance, and adhesion—by carefully selecting the monomer building blocks. ulprospector.com
Detailed Research Findings
Research into functional polyesters has established their importance in formulating high-performance coatings and adhesives. researchgate.netdoxuchem.com Saturated polyester resins are integral to industrial coating systems, including automotive and coil coatings, where they are valued for providing excellent weather resistance, hardness, and flexibility when crosslinked with agents like aminoplasts or isocyanates. ulprospector.comdoxuchem.com The fundamental structure of the polyester, derived from its constituent monomers, directly impacts its performance attributes such as hydrolytic stability and adhesion to metal substrates. ulprospector.com
For adhesive applications, polyesters offer a desirable balance of strength and flexibility, making them suitable for composite bonding and flexible packaging. specialchem.com The development of novel polyester structures, including those from bio-based monomers, is a growing trend aimed at improving sustainability and performance. specialchem.comresearchgate.net For instance, unsaturated polyester resins (UPRs) are being explored as formaldehyde-free adhesives in industries like engineered wood products. acs.org The incorporation of coupling agents can create strong covalent bonds between the polyester adhesive and the substrate, significantly enhancing mechanical strength and moisture resistance. acs.org
The polymer derived from this compound would be a functional polyester, likely possessing terminal hydroxyl groups. These hydroxyl-functional polyesters are particularly valuable as polyols in the synthesis of polyurethanes, which are widely used in high-performance adhesive and coating formulations. researchgate.netresearchgate.net The specific side groups originating from the monomer would influence the final properties of the polyurethane network, such as its glass transition temperature (Tg), ductility, and chemical resistance.
Below is a table summarizing the typical components of a polyester-based resin system for coatings, illustrating how a polymer derived from a DOX monomer could be integrated.
| Component | Example | Function in Formulation | Relevant Properties |
| Polyester Resin | Hydroxyl-terminated polyester from this compound ROP | Primary binder, forms the film | Determines hardness, flexibility, chemical resistance, durability. ulprospector.com |
| Crosslinking Agent | Melamine-formaldehyde resin or Polyisocyanate | Reacts with functional groups on the polyester to form a thermoset network | Cures the film, enhances mechanical strength and resistance properties. researchgate.netdoxuchem.com |
| Solvent | Xylene, Butyl Acetate | Dissolves resin components, controls viscosity for application | Ensures proper film formation and flow. doxuchem.com |
| Catalyst | p-Toluenesulfonic acid (for urethane) | Accelerates the crosslinking reaction | Reduces curing time and temperature. mdpi.com |
| Additive | Flow and leveling agents, UV absorbers | Modifies specific properties of the liquid coating or final film | Improves surface appearance, protects against degradation. ulprospector.com |
This table is illustrative, showing a potential formulation. Actual components and their proportions vary based on the specific application requirements.
The properties of the final cured coating or adhesive are highly dependent on the structure of the polyester backbone. The table below outlines the expected influence of the structural components of a polyester derived from this compound on its performance in these applications.
| Structural Feature of Polymer | Originating Monomer Moiety | Expected Impact on Coating/Adhesive Properties |
| Ester Linkages | Polymer backbone from ROP | Provides good adhesion and strength; susceptible to hydrolysis if not sterically hindered. ulprospector.com |
| Methyl Side Group | 5-Methyl group on dioxolanone ring | Increases hydrophobicity, influences glass transition temperature (Tg) and crystallinity, similar to PLA. researchgate.net |
| Terminal Hydroxyl Groups | Polymer chain ends from initiated ROP | Serve as reactive sites for crosslinking with isocyanates to form durable polyurethane networks. researchgate.netresearchgate.net |
| Aliphatic Backbone | Carbon chain of the monomer | Contributes to flexibility and impact resistance. specialchem.com |
This table provides an inferred relationship between the polymer structure derived from this compound and its potential material properties based on established principles of polyester chemistry.
Computational and Theoretical Investigations
Quantum Chemical Studies of Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of 5-Methyl-2-propyl-1,3-dioxolan-4-one. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles. nih.gov For the 1,3-dioxolan-4-one (B8650053) ring system, these calculations can elucidate the degree of planarity or puckering of the five-membered ring.
The electronic properties, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation. For instance, in related 1,3-dioxolan-4-one systems, the presence of electron-withdrawing groups can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon. mdpi.com
Furthermore, quantum chemical calculations can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (IR spectra). nih.gov By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific structural elements of this compound.
Table 1: Representative Quantum Chemical Calculation Methods
| Method | Description | Typical Application for this compound |
| Density Functional Theory (DFT) | A method that approximates the exchange-correlation energy of a many-electron system. | Geometry optimization, calculation of electronic properties (HOMO/LUMO), and prediction of spectroscopic data. |
| Ab initio Methods | Calculations based on first principles of quantum mechanics without empirical parameters. | High-accuracy energy calculations and benchmarking of DFT results. |
| Semi-empirical Methods | Quantum mechanical methods that use parameters from experimental data to simplify calculations. | Rapid screening of large numbers of conformers or reaction pathways. |
Reaction Kinetic Modeling and Mechanism Elucidation
Reaction kinetic modeling combines principles of chemical kinetics with computational methods to simulate and understand the mechanisms of chemical reactions. scholarpedia.org For this compound, this can be applied to its synthesis, hydrolysis, or other transformations.
Kinetic modeling can also be applied to the degradation of this compound. For instance, the hydrolysis of the ester and acetal (B89532) functionalities can be modeled to understand its stability under different pH conditions. These models can predict reaction rate constants and how they are influenced by factors such as temperature, solvent, and catalyst concentration. rsc.org
Table 2: Key Parameters in Reaction Kinetic Modeling
| Parameter | Description | Relevance to this compound |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the temperature dependence of the reaction rate. |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Quantifies the speed of the reaction. |
| Transition State | A high-energy intermediate state between reactants and products. | Its structure and energy are crucial for understanding the reaction pathway. |
Stereochemical Predictions and Conformational Analysis
The presence of stereocenters at the C2 and C5 positions of the 1,3-dioxolan-4-one ring makes stereochemistry a critical aspect of the chemistry of this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The five-membered 1,3-dioxolane (B20135) ring is not planar and can adopt various conformations, such as the "envelope" and "half-chair" forms. acs.org
Computational methods are extensively used to predict the relative energies of different diastereomers and conformers. By calculating the potential energy surface of the molecule as a function of its dihedral angles, the global minimum energy conformation and other low-energy conformers can be identified. These studies have shown that for many 1,3-dioxolanes, the energy differences between diastereoisomers are small. acs.org
In the context of chiral 1,3-dioxolan-4-ones used in asymmetric synthesis, computational predictions of stereochemical outcomes are invaluable. nih.govmdpi.comnih.gov For reactions involving the enolate of this compound, theoretical models can predict the facial selectivity of electrophilic attack, thereby explaining the stereochemical course of the reaction. These predictions are based on the steric and electronic interactions in the transition state, which can be modeled with high-level quantum chemical calculations.
Table 3: Common Conformations of the 1,3-Dioxolane Ring
| Conformation | Description |
| Envelope | Four of the ring atoms are in a plane, and the fifth is out of the plane. |
| Half-Chair | Three adjacent atoms are in a plane, with the other two atoms on opposite sides of the plane. |
Advanced Analytical Characterization Techniques
Spectroscopic Methods
Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and the nature of chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. While specific spectral data for 5-Methyl-2-propyl-1,3-dioxolan-4-one is not widely published, analysis of related dioxolanone structures provides a strong basis for predicting its spectral characteristics. sigmaaldrich.com
¹H NMR: In the ¹H NMR spectrum, the protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the dioxolanone ring. The methyl group at the 5-position would likely appear as a doublet, coupled to the single proton at the same carbon, which would in turn be a quartet.
¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for each of the seven carbon atoms. The most downfield signal would correspond to the carbonyl carbon (C=O) of the lactone, typically appearing in the 170-180 ppm range, as seen in related structures like 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373). mdpi.com The other carbons of the dioxolanone ring and the propyl chain would appear at higher field strengths.
DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures without physical separation. It differentiates molecules based on their diffusion coefficients, which are related to their size and shape. For a sample of this compound, DOSY NMR could be used to confirm that all observed proton signals belong to a single molecular entity, thereby providing a high-confidence assessment of purity.
Studies on other complex dioxolanones have successfully used NMR to distinguish between diastereomers and confirm product structures after synthesis. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)
| Atom Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
| Carbonyl (C=O) | - | ~175 |
| Ring CH | Quartet | ~75 |
| Ring CH₃ | Doublet | ~15 |
| Acetal (B89532) CH | Triplet | ~105 |
| Propyl CH₂ | Multiplet | ~35 |
| Propyl CH₂ | Multiplet | ~18 |
| Propyl CH₃ | Triplet | ~13 |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of its molecular weight and structural features. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
For a related compound, 4-Methyl-2-propyl-1,3-dioxolane , GC-MS analysis reveals key fragmentation data that helps in its identification. nih.gov
Table 2: GC-MS Fragmentation Data for the Analogous Compound 4-Methyl-2-propyl-1,3-dioxolane
| Parameter | Value |
| Library | Main Library |
| Top Peak (m/z) | 87 |
| 2nd Highest Peak (m/z) | 59 |
| 3rd Highest Peak (m/z) | 41 |
Data from PubChem CID 98218 for 4-Methyl-2-propyl-1,3-dioxolane nih.gov
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (C₇H₁₂O₃ = 144.16 g/mol ). Common fragmentation patterns would likely involve the loss of the propyl group or cleavage of the dioxolanone ring.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic ester (lactone). For other 1,3-dioxolan-4-ones, this peak appears in the range of 1780-1800 cm⁻¹. mdpi.com Additional significant absorptions would include C-O stretching vibrations and C-H stretching from the alkyl groups.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch is also visible in Raman, other vibrations, such as those of the C-C backbone, may be more prominent. The combined use of IR and Raman allows for a more complete vibrational analysis. Studies on 4-methyl-1,3-dioxolan-2-one have utilized both Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to perform a complete assignment of the fundamental vibrational modes. researchgate.netnih.gov
Chromatographic Separations for Purity and Isomer Analysis
Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving different stereoisomers.
Gas Chromatography is a standard method for assessing the purity of volatile compounds like this compound. The compound is vaporized and passed through a column, and its retention time is a key identifier. For the related compound 4-Methyl-2-propyl-1,3-dioxolane , specific Kovats retention indices have been determined on non-polar columns, which are crucial for identification in complex mixtures like flavor and fragrance analyses. nist.gov
Table 3: Kovats Retention Index for the Analogous Compound 4-Methyl-2-propyl-1,3-dioxolane
| Column Type | Active Phase | Temperature (°C) | Retention Index (I) |
| Capillary | OV-101 | 110 | 876 |
| Capillary | SE-30 | 130 | 879 |
| Capillary | SE-54 | 110 | 867 |
Data from NIST WebBook for 1,3-Dioxolane (B20135), 4-methyl-2-propyl- nist.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative separations. For compounds in the dioxolanone class, reverse-phase (RP) HPLC is often employed. Research on the separation of chiral 1,3-dioxolan-4-ones has demonstrated the use of flash column chromatography with mobile phases like ether/hexane to successfully separate diastereomers. mdpi.com A method developed for the related compound 5-methyl-5-propyl-1,3-dioxan-2-one uses a mobile phase of acetonitrile, water, and an acid modifier (phosphoric or formic acid) on a reverse-phase column, a method that could likely be adapted for this compound. sielc.com This technique is invaluable for purity analysis and for the isolation of specific isomers for further characterization.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). mdpi.comjapsonline.com This technique utilizes columns packed with smaller sub-2 µm particles, which, when combined with instrumentation designed to handle higher backpressures, allows for more efficient separations. mdpi.com For a compound like this compound, UPLC is an invaluable tool for purity assessment, stability studies, and quantitative analysis.
The development of a robust UPLC method involves a systematic approach to optimize various parameters to achieve the desired separation. japsonline.comlcms.cz This process typically includes scouting for the appropriate column chemistry and mobile phase composition, followed by fine-tuning parameters such as gradient slope, temperature, and flow rate. lcms.cz Given the structure of this compound, a reverse-phase (RP) UPLC method is generally suitable. japsonline.comsielc.com The use of a mass detector, such as an ACQUITY QDa, in conjunction with UV detection can provide unambiguous peak identification and tracking, which is especially useful when analyzing for related substances or degradation products. lcms.cz
A systematic method development protocol ensures that the final method is robust and reproducible. lcms.cz For related lactone compounds, UPLC methods have been successfully developed using solid-phase extraction (SPE) for sample clean-up and preconcentration, demonstrating high separation efficiency and speed. nih.gov
Table 1: Illustrative UPLC Method Parameters for Analysis of Dioxolanone Compounds
| Parameter | Value/Type | Rationale |
| System | ACQUITY UPLC H-Class | Enables operation at high pressures required for sub-2 µm columns. lcms.cz |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 is a versatile stationary phase for moderately polar compounds; small particle size enhances efficiency. mdpi.comnih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic compounds and is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. nih.gov |
| Flow Rate | 0.4 mL/min | Typical flow rate for 2.1 mm ID columns, balancing speed and pressure. |
| Column Temp. | 40 °C | Optimizes viscosity and can improve peak shape and selectivity. japsonline.com |
| Injection Vol. | 1-5 µL | Small injection volumes are typical for UPLC to minimize band broadening. |
| Detection | PDA/UV at 210 nm and/or Mass Spectrometry (ESI+) | The carbonyl group provides some UV absorbance; MS offers higher specificity and sensitivity. lcms.cz |
| Gradient | 5% to 95% B over 5-10 minutes | A gradient elution is effective for separating compounds with a range of polarities. lcms.cz |
Structural Elucidation via X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule at atomic resolution. nih.gov It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for molecules like this compound that contain stereocenters. nih.govmdpi.com The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. mkuniversity.ac.in
For related chiral 1,3-dioxolan-4-ones, X-ray diffraction has been instrumental in confirming the absolute configuration of products from stereoselective reactions. mdpi.com For instance, the analysis of Diels-Alder adducts of similar dioxolanones revealed the facial selectivity of the cycloaddition, showing how substituents on the dioxolanone ring direct the approach of the reacting molecule. mdpi.com The crystal structure reveals the precise conformation of the five-membered ring, which typically adopts an envelope or twisted conformation. researchgate.net
The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. mdpi.com The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions are determined. mkuniversity.ac.in The final structural model provides key geometric parameters. While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format.
Table 2: Representative Crystallographic Data for an Organic Compound
| Parameter | Example Value | Description |
| Chemical Formula | C₇H₁₂O₃ | The elemental composition of the molecule. sigmaaldrich.com |
| Formula Weight | 144.17 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal lattice's symmetry class. mdpi.com |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. mkuniversity.ac.in |
| Unit Cell Dimensions | a = 6.1 Å, b = 11.0 Å, c = 15.0 Å | The lengths of the edges of the unit cell. mdpi.com |
| α = 90°, β = 99.0°, γ = 90° | The angles between the unit cell axes. mdpi.com | |
| Volume (V) | 995 ų | The volume of the unit cell. mdpi.com |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. mdpi.com |
| Calculated Density | 1.25 g/cm³ | The theoretical density based on unit cell parameters. mdpi.com |
Polymer Characterization Techniques
Should this compound be used as a monomer for ring-opening polymerization (ROP) to create functional polyesters, characterization of the resulting polymer's properties is essential. rsc.org
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers. wikipedia.orgwaters.com The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution, not on chemical interactions with the stationary phase. wikipedia.orgyoutube.com The instrument consists of a column packed with porous beads. youtube.com As the polymer solution passes through the column, larger polymer chains cannot enter the pores and thus elute first. Smaller chains penetrate the pores to varying extents, resulting in a longer path and later elution. wikipedia.orgyoutube.com
For polyesters like polylactide (PLA), which are structurally related to polymers that could be derived from dioxolanone monomers, SEC is the standard method to measure key molecular weight parameters. waters.comresearchgate.net These parameters include:
Number-average molecular weight (Mn): The total weight of the sample divided by the number of molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Peak molecular weight (Mp): The molecular weight at the highest point of the elution curve.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length. A higher PDI value indicates a broader distribution of chain lengths. waters.com
The analysis of PLA by SEC often requires careful selection of the mobile phase, such as a mixture of chloroform (B151607) and tetrahydrofuran (B95107) (THF), to ensure complete dissolution of the polymer and prevent secondary interactions with the column material. waters.com Advanced detection methods, such as multi-angle light scattering (MALS) coupled with SEC, can provide absolute molecular weights without the need for column calibration with standards. chromatographyonline.com
Table 3: Representative SEC Data for a Polylactide (PLA) Sample
| Parameter | Value | Description |
| Mn ( g/mol ) | 35,100 | Number-average molecular weight. waters.comresearchgate.net |
| Mw ( g/mol ) | 78,300 | Weight-average molecular weight. waters.comresearchgate.net |
| MP ( g/mol ) | 65,200 | Peak molecular weight. waters.com |
| PDI (Mw/Mn) | 2.23 | Polydispersity Index, indicating a broad molecular weight distribution. waters.com |
Q & A
Q. How can enantioselective synthesis of 5-methyl-2-propyl-1,3-dioxolan-4-one be optimized?
Methodological Answer: Use chiral precursors like (S)-lactic acid to introduce stereocenters, as demonstrated in the synthesis of related dioxolan-4-one derivatives. Employ asymmetric catalysis (e.g., BF₃·OEt₂) to enhance enantiomeric excess. Monitor progress via chiral HPLC or polarimetry, and optimize reaction conditions (temperature, solvent polarity) to minimize racemization .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer: Use fractional distillation for volatile intermediates or column chromatography (silica gel, ethyl acetate/hexane gradients) for non-volatile products. Recrystallization in solvents like dichloromethane/hexane mixtures can improve purity. Validate purity via melting point analysis and NMR (e.g., absence of proton splitting from impurities) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., methyl, propyl groups) and confirm dioxolane ring integrity via characteristic shifts (e.g., carbonyl at ~170 ppm in ¹³C NMR).
- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1750 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂) .
Advanced Research Questions
Q. How can stereochemical contradictions in proposed dioxolan-4-one derivatives be resolved?
Methodological Answer: Compare experimental data (NMR coupling constants, optical rotation) with computational models (DFT-based predictions). Use single-crystal X-ray diffraction to unambiguously assign absolute configurations, as done for structural revisions of related compounds .
Q. What strategies enable copolymerization of this compound with vinyl monomers?
Methodological Answer: Employ controlled radical polymerization (e.g., ATRP) with catalysts like CuBr/PMDETA. Optimize monomer feed ratios to balance reactivity. Characterize copolymers via GPC (molecular weight distribution) and DSC (glass transition temperature analysis) .
Q. How does this compound perform as a non-aqueous electrolyte solvent in energy storage?
Methodological Answer: Test ionic conductivity in supercapacitors using impedance spectroscopy. Compare with traditional solvents (e.g., acetonitrile) under varying temperatures. Assess electrochemical stability via cyclic voltammetry (e.g., voltage window up to 3.5 V) .
Q. What mechanistic insights explain diastereoselectivity in nucleophilic additions to dioxolan-4-one enolates?
Methodological Answer: Perform kinetic studies (e.g., reaction profiling via in-situ IR) to identify rate-determining steps. Use DFT calculations to model transition states and steric effects (e.g., tert-butyl groups directing nucleophile approach) .
Q. How can degradable polymers incorporating dioxolan-4-one monomers be synthesized?
Methodological Answer: Use ring-opening polymerization (ROP) with Sn(Oct)₂ catalysts. Introduce ester linkages for hydrolytic degradation. Monitor degradation rates via mass loss in PBS buffer and SEC analysis of molecular weight reduction .
Q. What protocols separate diastereomeric mixtures of dioxolan-4-one derivatives?
Methodological Answer: Utilize preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) or diastereoselective crystallization. Confirm separation efficiency via ¹H NMR integration or X-ray crystallography .
Q. How do structural modifications of this compound impact its biological activity?
Methodological Answer: Synthesize analogs (e.g., substituent variations at the 2-propyl group) and screen for enzyme inhibition (e.g., acetylcholinesterase assays). Correlate activity trends with steric/electronic parameters (Hammett constants, logP) .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported synthetic yields of dioxolan-4-one derivatives?
Methodological Answer: Replicate procedures with strict control of variables (e.g., anhydrous conditions, catalyst purity). Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). Cross-validate yields via independent methods (e.g., gravimetric vs. NMR quantification) .
Q. What frameworks reconcile open-data requirements with proprietary constraints in dioxolan-4-one research?
Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data. Use anonymized datasets for public repositories and negotiate data-sharing agreements for proprietary findings. Reference precedents from health research ethics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
